molecular formula C18H22N2O2 B1384986 N-(3-Amino-2-methylphenyl)-4-isobutoxybenzamide CAS No. 1020056-36-3

N-(3-Amino-2-methylphenyl)-4-isobutoxybenzamide

Cat. No.: B1384986
CAS No.: 1020056-36-3
M. Wt: 298.4 g/mol
InChI Key: CTFMYOIKDYRDLR-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-4-isobutoxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and an isobutoxy group attached to a benzamide core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)-4-isobutoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The initial step involves the nitration of 2-methylphenylamine to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acylation: The resulting 3-amino-2-methylphenylamine is then acylated with 4-isobutoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-4-isobutoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.

Scientific Research Applications

N-(3-Amino-2-methylphenyl)-4-isobutoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-4-isobutoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

N-(3-Amino-2-methylphenyl)-4-isobutoxybenzamide can be compared with other similar compounds, such as:

    N-(3-Amino-2-methylphenyl)-4-ethoxybenzamide: This compound has an ethoxy group instead of an isobutoxy group, which may result in different chemical and biological properties.

    N-(3-Amino-2-methylphenyl)propanamide: This compound has a propanamide group, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and potential biological activities.

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-4-(2-methylpropoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-12(2)11-22-15-9-7-14(8-10-15)18(21)20-17-6-4-5-16(19)13(17)3/h4-10,12H,11,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFMYOIKDYRDLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)OCC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601206625
Record name N-(3-Amino-2-methylphenyl)-4-(2-methylpropoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020056-36-3
Record name N-(3-Amino-2-methylphenyl)-4-(2-methylpropoxy)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020056-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Amino-2-methylphenyl)-4-(2-methylpropoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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